LH-RH Agonist Potency: 3-(1H-Benzimidazol-2-YL)alanine vs. Native LH-RH
Incorporation of 3-(2-benzimidazolyl)-D-alanine at position 6 of luteinizing hormone-releasing hormone (LH-RH) results in a superagonist analog with potency 40 times that of native LH-RH in a rat estrus cyclicity suppression assay [1]. This quantifiable enhancement establishes the compound's utility as a hydrophobic, unnatural amino acid for increasing peptide in vivo efficacy.
| Evidence Dimension | In vivo LH-RH agonist potency |
|---|---|
| Target Compound Data | 40× potency relative to native LH-RH |
| Comparator Or Baseline | Native LH-RH (1× potency) |
| Quantified Difference | 40-fold increase in potency |
| Conditions | [6-(3-(benzimidazol-2-yl)-D-alanine), 10-aza-glycine] LH-RH analog; rat estrus cyclicity suppression assay; twice daily injection |
Why This Matters
Demonstrates the compound's unique ability to confer hydrophobic bulk for enhanced receptor binding and in vivo stability, a property not shared by unmodified LH-RH.
- [1] Ho TL, Nestor JJ Jr, McCrae GI, Vickery BH. Hydrophobic, aza-glycine analogues of luteinizing hormone-releasing hormone. Int J Pept Protein Res. 1984 Jul;24(1):79-84. PMID: 6384085. View Source
